Bretylium

Übersicht

Beschreibung

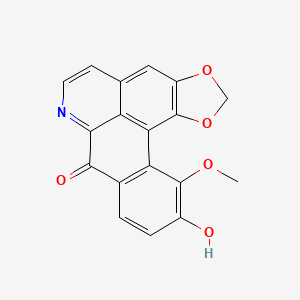

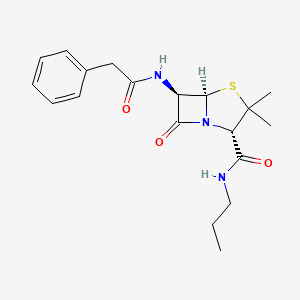

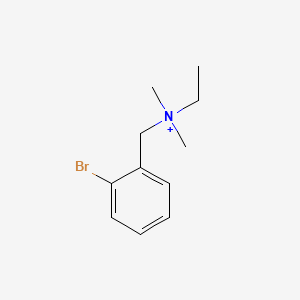

Bretylium is a quaternary ammonium compound with the chemical formula C11H17BrN . It was initially introduced in 1959 for the treatment of hypertension but later found its primary use as an antiarrhythmic agent. This compound blocks the release of noradrenaline from nerve terminals, thereby decreasing output from the peripheral sympathetic nervous system. It also acts by blocking potassium channels and is classified as a class III antiarrhythmic agent .

Vorbereitungsmethoden

Bretylium can be synthesized through several routes. One common method involves the reaction of 2-bromobenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide . The reaction proceeds as follows:

C6H4BrCH2Cl+(CH3)2NH→C6H4BrCH2N(CH3)2+HCl

In industrial production, this compound is often prepared as its tosylate salt, This compound tosylate , to enhance its solubility and stability .

Analyse Chemischer Reaktionen

Bretylium unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Produkte zu bilden, abhängig von den Bedingungen und Reagenzien, die verwendet werden.

Reduktion: Die Reduktion von this compound kann zur Bildung von sekundären Aminen führen.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Benzylposition.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, variieren, beinhalten aber häufig Derivate der ursprünglichen Verbindung .

Wissenschaftliche Forschungsanwendungen

Bretylium hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Reagenz in verschiedenen organischen Synthesereaktionen verwendet.

Biologie: Wird in Studien eingesetzt, die sich mit der Freisetzung von Neurotransmittern und der Funktion des sympathischen Nervensystems befassen.

Medizin: Primär verwendet bei der Behandlung lebensbedrohlicher ventrikulärer Arrhythmien, wie z. B. Kammerflimmern und Kammertachykardie, die nicht auf andere Behandlungen angesprochen haben

Industrie: Wird bei der Herstellung anderer pharmazeutischer Verbindungen und als Forschungswerkzeug in pharmakologischen Studien eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Freisetzung von Noradrenalin aus sympathischen Nervenenden hemmt. Diese Hemmung erfolgt durch die Depression der Erregbarkeit adrenerger Nervenendungen. Darüber hinaus blockiert this compound Kaliumkanäle, was zu seinen antiarrhythmischen Eigenschaften beiträgt. Jüngste Erkenntnisse deuten darauf hin, dass this compound auch die Natrium-Kalium-ATPase hemmen kann, indem es an die extrazelluläre Kaliumstelle bindet .

Wirkmechanismus

Bretylium exerts its effects by inhibiting the release of noradrenaline from sympathetic nerve terminals. This inhibition occurs through the depression of adrenergic nerve terminal excitability. Additionally, this compound blocks potassium channels, which contributes to its antiarrhythmic properties. Recent evidence suggests that this compound may also inhibit the sodium-potassium ATPase by binding to the extracellular potassium site .

Vergleich Mit ähnlichen Verbindungen

Bretylium ist unter den Antiarrhythmika einzigartig aufgrund seines dualen Wirkmechanismus, der sowohl die Hemmung der Neurotransmitterfreisetzung als auch die Blockierung von Kaliumkanälen umfasst. Ähnliche Verbindungen umfassen:

Amiodaron: Ein weiteres Antiarrhythmikum der Klasse III, das ebenfalls Kaliumkanäle blockiert, aber ein breiteres Wirkungsspektrum hat.

Lidocain: Ein Antiarrhythmikum der Klasse I, das in erster Linie durch Blockierung von Natriumkanälen wirkt.

Procainamid: Ein weiteres Antiarrhythmikum der Klasse I mit einem ähnlichen Mechanismus wie Lidocain, aber unterschiedlichen pharmakokinetischen und Nebenwirkungsprofilen

Die einzigartige Kombination der Wirkungen von this compound macht es in bestimmten klinischen Situationen besonders effektiv, insbesondere bei refraktärem Kammerflimmern .

Eigenschaften

IUPAC Name |

(2-bromophenyl)methyl-ethyl-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN/c1-4-13(2,3)9-10-7-5-6-8-11(10)12/h5-8H,4,9H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQOQKQBGPPFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3170-72-7 (bromide), 61-75-6 (tosylate salt/solvate) | |

| Record name | Bretylium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046958 | |

| Record name | Bretylium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bretylium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble, 1.54e-04 g/L | |

| Record name | Bretylium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bretylium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bretylium inhibits norepinephrine release by depressing adrenergic nerve terminal excitability. The mechanisms of the antifibrillatory and antiarrhythmic actions of bretylium are not established. In efforts to define these mechanisms, the following electrophysiologic actions of bretylium have been demonstrated in animal experiments: increase in ventricular fibrillation threshold, increase in action potential duration and effective refractory period without changes in heart rate, little effect on the rate of rise or amplitude of the cardiac action potential (Phase 0) or in resting membrane potential (Phase 4) in normal myocardium, decrease in the disparity in action potential duration between normal and infarcted regions, and increase in impulse formation and spontaneous firing rate of pacemaker tissue as well as increase ventricular conduction velocity. | |

| Record name | Bretylium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59-41-6 | |

| Record name | Bretylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bretylium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bretylium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bretylium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRETYLIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZR75EQ2KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bretylium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

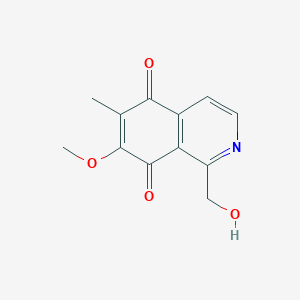

![2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid](/img/structure/B1222936.png)

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)